

An In-depth Technical Guide to Diphlorethohydroxycarmalol: Properties, Mechanisms, and Experimental Protocols

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Compound of Interest

Compound Name: *Diphlorethohydroxycarmalol*

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Abstract

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga *Ishige okamurae*. This technical guide provides a comprehensive overview of the physical and chemical properties of DPHC, its diverse biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Physical and Chemical Properties

Diphlorethohydroxycarmalol is a complex heterocyclic compound with the following properties:

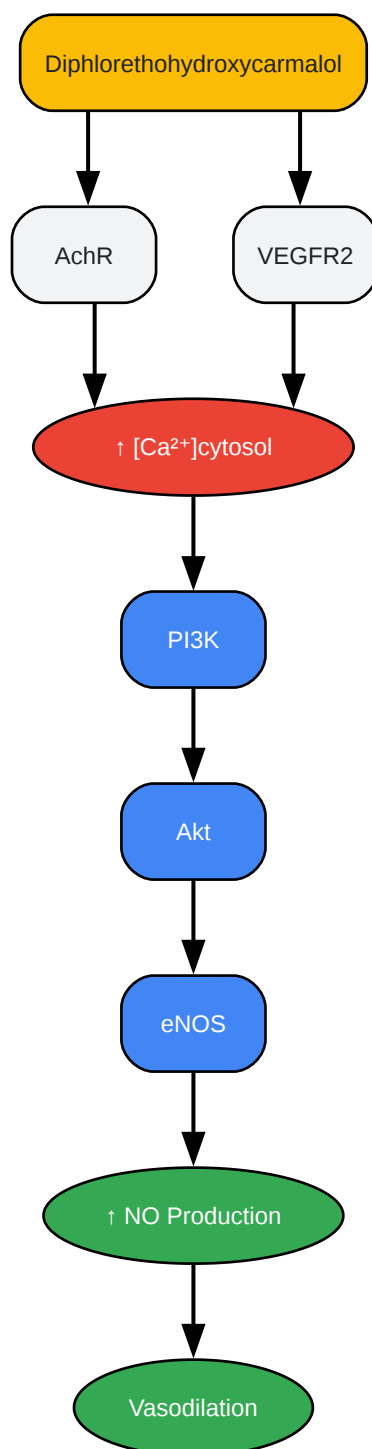
Property	Value	Source
Molecular Formula	C ₂₄ H ₁₆ O ₁₃	[1][2][3]
Molecular Weight	512.4 g/mol	[1][2][3]
IUPAC Name	7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol	[3]
CAS Number	138529-04-1	[1][2][3]
Physical Description	Powder	[1]
Purity	≥98%	[1][2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Predicted Boiling Point	784.9 ± 60.0 °C	
Predicted Density	1.861 ± 0.06 g/cm ³	
Predicted pKa	6.89 ± 0.20	
¹ H NMR (500 MHz, DMSO-d ₆) δ	6.06 (1H, s), 5.87 (2H, s), 5.78 (1H, t, 2.0 Hz), 5.69 (1H, s), 5.67 (2H, d, 2.0 Hz)	[4]
¹³ C NMR (125 MHz, DMSO-d ₆) δ	160.1, 158.9, 154.9, 151.3, 146.0, 143.0, 139.6, 138.8, 135.1, 133.8, 130.7, 126.4, 125.5, 124.1, 122.9, 96.1, 95.0, 94.3, 93.7, 92.4	[4]

Biological Activities and Signaling Pathways

DPHC exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, vasodilatory, and cytoprotective effects. These activities are mediated through the modulation of several key signaling pathways.

Vasodilatory Effects

DPHC promotes vasodilation by enhancing nitric oxide (NO) production in endothelial cells.^[5]
^[6] This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is initiated by an increase in intracellular calcium levels modulated by the acetylcholine receptor (AChR) and vascular endothelial growth factor receptor 2 (VEGFR2).^[5]^[6]^[7]

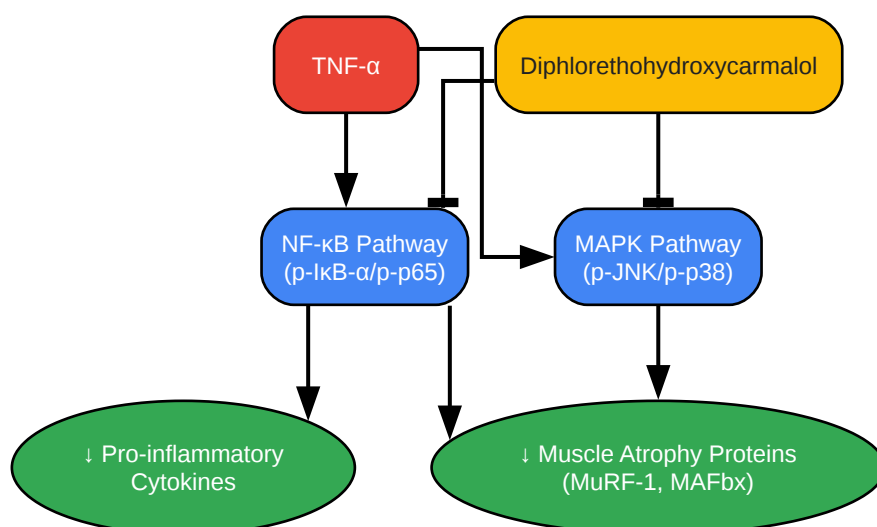


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DPHC-mediated vasodilation signaling pathway.

Anti-inflammatory Effects

DPHC demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[8] This is primarily achieved through the downregulation of the NF- κ B signaling pathway.[8][9] In the context of inflammatory myopathy, DPHC acts as a tumor necrosis factor-alpha (TNF- α) inhibitor, suppressing the NF- κ B and MAPK (JNK/p38) signaling cascades.[9][10][11][12]

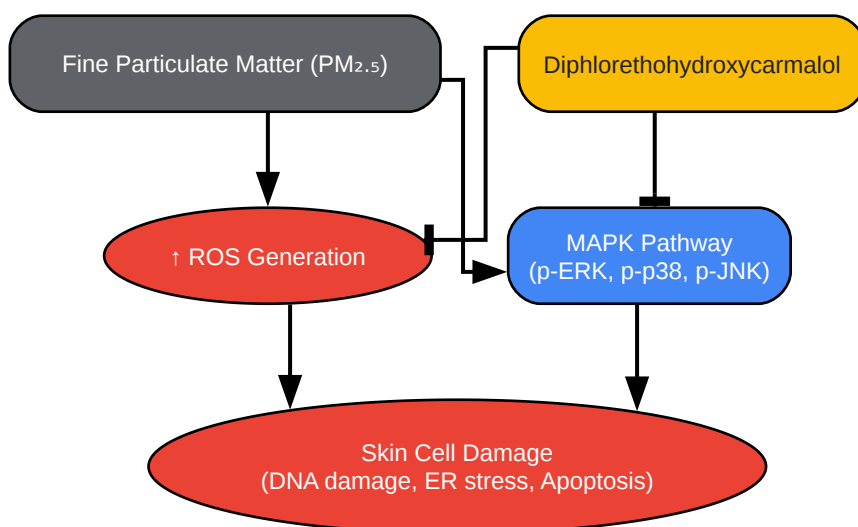


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DPHC's inhibitory effect on TNF- α -induced inflammation.

Protective Effects Against Skin Dysfunction

DPHC protects human keratinocytes from damage induced by fine particulate matter (PM_{2.5}) by blocking the generation of reactive oxygen species (ROS).[13] It also mitigates PM_{2.5}-induced DNA damage, endoplasmic reticulum stress, and apoptosis by inhibiting the phosphorylation of ERK, p38, and JNK in the MAPK signaling pathway.[13]



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Protective mechanism of DPHC against PM_{2.5}-induced skin damage.

Inhibition of Osteoclast Differentiation

DPHC has been shown to suppress osteoclast differentiation by downregulating the RANK-NF- κ B signaling pathway.^[14] This suggests its potential in treating skeletal diseases associated with excessive osteoclast activity.^[14]

Experimental Protocols

Extraction and Isolation of Diphlorethohydroxycarmalol

This protocol describes the extraction of DPHC from the brown alga *Ishige okamurae*.^{[4][6]}

- **Sample Preparation:** Collect fresh *Ishige okamurae*, wash thoroughly with running water to remove salt and debris, and then lyophilize. Grind the dried algae into a fine powder.
- **Methanol Extraction:** Extract the dried powder with 80% methanol three times. Filter the extract and evaporate the filtrate at 40°C to obtain the crude methanol extract.
- **Solvent Partitioning:** Suspend the methanol extract in distilled water and partition it with ethyl acetate. The ethyl acetate fraction will contain the polyphenolic compounds, including DPHC.
- **Purification:** Further purify DPHC from the ethyl acetate fraction using techniques such as centrifugal partition chromatography (CPC).^[6]

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of DPHC on various cell lines.[\[9\]](#)[\[10\]](#)

- **Cell Seeding:** Seed cells (e.g., EA.hy926, HaCaT) in a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 μM) and incubate for another 24 hours.
- **MTT Addition:** Add 100 μL of MTT solution (2 mg/mL) to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 540 nm using a microplate reader.

Western Blotting for Protein Expression Analysis

This protocol is for analyzing the expression of specific proteins (e.g., p-eNOS, p-Akt, p-PI3K) in response to DPHC treatment.[\[10\]](#)

- **Cell Lysis:** After treatment with DPHC, wash the cells with PBS and lyse them with an appropriate lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- **SDS-PAGE:** Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Zebrafish Vasodilation Assay

This protocol utilizes a transgenic zebrafish model to assess the vasodilatory effects of DPHC in vivo.^[10]

- **Animal Model:** Use Tg(flk:EGFP) transgenic zebrafish, where vascular endothelial cells express enhanced green fluorescent protein.
- **Treatment:** Treat zebrafish larvae at 3 days post-fertilization (dpf) with various concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM) for 6 days.
- **Imaging:** At 7 dpf, photograph the larvae using a fluorescence microscope to visualize the blood vessels.
- **Analysis:** Measure the fluorescence intensity of the whole body or the diameter of specific blood vessels to quantify the extent of vasodilation.

Conclusion

Diphlorethohydroxycarmalol is a promising natural compound with a multitude of beneficial biological activities. Its well-characterized physical and chemical properties, along with a growing understanding of its mechanisms of action, make it a strong candidate for further investigation in the fields of pharmacology and drug development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this marine-derived phlorotannin.

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